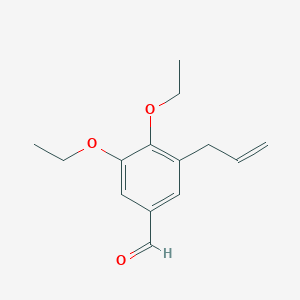

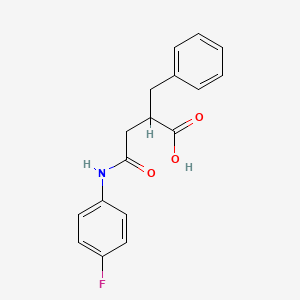

3-(4-Cyclohexylpiperazin-1-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Cyclohexylpiperazin-1-yl)propanoic acid is a compound that is structurally related to a class of substances that feature a piperazine ring, a common feature in many pharmaceutical agents. Piperazine derivatives are known for their versatility in medicinal chemistry, often serving as building blocks for compounds with various biological activities, including antimicrobial and antitubercular properties.

Synthesis Analysis

The synthesis of compounds related to 3-(4-Cyclohexylpiperazin-1-yl)propanoic acid often involves multi-step reactions that include condensation, reductive amination, and other specialized reactions such as the Diels-Alder reaction. For instance, the synthesis of a cyclohexenyl derivative involved a Kondakof condensation, followed by a Diels-Alder reaction and a reduction step . Similarly, the synthesis of chromen-2-one derivatives with a piperazine moiety utilized reductive amination with sodium cyanoborohydride . These methods highlight the complexity and the careful planning required to synthesize such compounds.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized using various spectroscopic techniques, including infrared (IR) spectroscopy, proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectroscopy. These techniques allow for the detailed characterization of the synthesized compounds, confirming the presence of the piperazine ring and other substituents .

Chemical Reactions Analysis

Piperazine derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule. The reactivity of these compounds is often exploited in the synthesis of more complex molecules with potential biological activities. For example, the reductive amination reaction is a key step in the synthesis of chromen-2-one derivatives, which are then tested for their antimicrobial activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the piperazine ring. These properties are crucial for the pharmacokinetic and pharmacodynamic profiles of the compounds. The synthesized compounds are often screened for their biological activities, such as anti-tubercular and antibacterial effects, and their minimum inhibitory concentrations (MICs) are determined to assess their potency .

Relevant Case Studies

Case studies involving piperazine derivatives often focus on their biological activities. For instance, a series of quinoline-3-carboxylic acid derivatives with a substituted piperazine ring were synthesized and evaluated for their anti-tubercular and antibacterial properties. Some of these compounds showed promising activity against Mycobacterium tuberculosis and common bacterial strains such as Staphylococcus aureus and Escherichia coli . These studies are important for the development of new therapeutic agents.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Macrocyclic Peptides Synthesis : A novel dipeptide, including a variant of the compound, has been utilized in the synthesis of new macrocyclic peptides. These peptides have potential applications in biochemistry and drug development (Yamashita et al., 2009).

Crystal Structure Analysis : The compound's derivatives have been used to determine molecular structures through X-ray crystal analysis. This application is crucial in materials science and chemistry for understanding molecular arrangements and interactions (Chebbi et al., 2016).

Anticancer and Antimicrobial Research

Antiproliferative Properties : Novel organotin(IV) carboxylate compounds, derived from propanoic acid derivatives, including variants of the compound , have shown significant antiproliferative activity against various human cancer cell lines. This highlights its potential in cancer therapy (Pantelić et al., 2021).

Antimicrobial Activity : Certain derivatives have been synthesized and evaluated for their antimicrobial properties, suggesting potential applications in combating bacterial and fungal infections (Ghandi et al., 2011).

Pharmaceutical and Medicinal Chemistry

Pharmaceutical Ingredient Analysis : Analytical methods for quality control of active pharmaceutical ingredients derived from 3-(4-Cyclohexylpiperazin-1-yl)propanoic acid and its derivatives have been developed, indicating its significance in pharmaceutical manufacturing (Zubkov et al., 2016).

Anticonvulsant and Antinociceptive Activity : Hybrid molecules combining derivatives of the compound have shown promising anticonvulsant and antinociceptive activities, suggesting its potential in the development of new treatments for epilepsy and pain management (Kamiński et al., 2016).

Miscellaneous Applications

Catalysis in Organic Synthesis : The compound and its derivatives have been employed as catalysts in the synthesis of complex organic molecules, demonstrating its utility in organic chemistry and material science (Ghashang et al., 2015).

Inhibitors in Biosynthesis : Derivatives have been studied as potential inhibitors in mycolic acid biosynthesis, which could have applications in tuberculosis treatment and other bacterial infections (Hartmann et al., 1994).

Sensor Development : Novel polymers incorporating derivatives have been used to create sensitive and selective sensors for metal ions and amino acids, which could have applications in environmental monitoring and biomedical diagnostics (Guo et al., 2014).

Eigenschaften

IUPAC Name |

3-(4-cyclohexylpiperazin-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c16-13(17)6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12/h12H,1-11H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTWPPUYGIHSOJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2CCN(CC2)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Cyclohexyl-piperazin-1-yl)-propionic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B1335077.png)

![3-Benzo[1,3]dioxol-5-yl-3-phenyl-propylamine](/img/structure/B1335087.png)

![3-[3-(2,3-Dimethyl-indol-1-yl)-2-hydroxy-propylamino]-propan-1-ol](/img/structure/B1335093.png)